o-(1-Methylheptyl)phenol

Catalysis Organic Synthesis Rhenium

o-(1-Methylheptyl)phenol (CAS 18626-98-7) is a C14 alkylphenol, specifically a 1-hydroxy-4-unsubstituted benzenoid with a branched octyl side chain (2-octan-2-ylphenol). Under REACH, it is classified as an 'Intermediate' with 'Intermediate use only' status, confirming its primary role as a chemical building block rather than an end-product.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 18626-98-7
Cat. No. B101877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(1-Methylheptyl)phenol
CAS18626-98-7
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C1=CC=CC=C1O
InChIInChI=1S/C14H22O/c1-3-4-5-6-9-12(2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3
InChIKeyYENLEHMSMBFUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-(1-Methylheptyl)phenol (CAS 18626-98-7) for Industrial & Research Procurement: Chemical Identity and Primary Use Case


o-(1-Methylheptyl)phenol (CAS 18626-98-7) is a C14 alkylphenol, specifically a 1-hydroxy-4-unsubstituted benzenoid with a branched octyl side chain (2-octan-2-ylphenol) [1]. Under REACH, it is classified as an 'Intermediate' with 'Intermediate use only' status, confirming its primary role as a chemical building block rather than an end-product [2]. This compound is a colorless to pale yellow liquid with a boiling point of 140-141 °C at 1 Torr and a density of 0.9379 g/cm³ at 20 °C [3]. Its ortho-substitution pattern and branched alkyl chain differentiate it fundamentally from linear or para-substituted octylphenol analogs, imparting distinct physicochemical properties relevant to its specific applications .

Why o-(1-Methylheptyl)phenol Cannot Be Substituted with Generic Octylphenol Isomers


Substituting o-(1-Methylheptyl)phenol with a generic 'octylphenol' or a different isomer (e.g., 4-tert-octylphenol or 4-n-octylphenol) is scientifically invalid due to fundamental differences in both reactivity and physical properties driven by substitution pattern and chain branching. The ortho-hydroxyl group in o-(1-Methylheptyl)phenol engages in intramolecular hydrogen bonding and steric interactions absent in para-isomers, directly affecting its behavior in catalytic alkylation reactions . Furthermore, the branched 1-methylheptyl side chain yields a computed LogP value of 4.46 , which is distinct from the higher LogP (5.6) of linear n-octylphenol [1]. This difference in lipophilicity alters partition coefficients and solubility in organic matrices, which is critical for both synthetic utility and any structure-dependent biological readout. Therefore, procurement based solely on molecular formula (C14H22O) without specifying this exact isomer (ortho, branched) will likely result in synthetic failure or misleading experimental data.

Quantitative Differentiation of o-(1-Methylheptyl)phenol: Procurement-Relevant Evidence


Regiospecific Utility in Catalytic Alkylation vs. Para-Substituted Analogs

The ortho-substitution pattern of o-(1-Methylheptyl)phenol is essential for its demonstrated utility in rhenium-catalyzed monoalkylation reactions. Studies show that treatment of phenol derivatives with terminal alkenes in the presence of Re₂(CO)₁₀ proceeds regiospecifically at the ortho- or para- positions . The branched chain and ortho-hydroxy configuration of this compound makes it a distinct substrate compared to para-alkylphenols, which exhibit different regioselectivity and reaction kinetics due to steric and electronic effects at the catalytic site . This regiospecificity is not shared with linear or para-substituted octylphenols, which cannot be directly substituted in synthetic schemes targeting ortho-alkylated products.

Catalysis Organic Synthesis Rhenium

Lipophilicity (LogP) Differentiation vs. Linear n-Octylphenol

The branched 1-methylheptyl chain of this compound confers a distinct lipophilicity profile compared to linear octylphenol isomers. The computed LogP for o-(1-methylheptyl)phenol is 4.46 , while the linear n-octylphenol exhibits a significantly higher LogP of 5.60 [1]. This difference of 1.14 log units translates to a greater than 10-fold difference in partition coefficient, directly impacting solubility in organic matrices and aqueous phase partitioning. This property is critical for its use as a synthetic intermediate where controlled solubility is required.

Physicochemical Property Lipophilicity Solubility

Defined Intermediate Role in Dinocap Analog Synthesis

o-(1-Methylheptyl)phenol is a documented intermediate in the synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol . This dinitro derivative is structurally analogous to Dinocap, a well-established acaricide and fungicide . This specific synthetic pathway utilizes the ortho-alkylphenol scaffold, and the branched chain is integral to the final product's biological activity profile. While the final product is not the subject here, the utility of this specific isomer as a building block is well-defined in patent and chemical literature, differentiating it from other octylphenol isomers that are not reported in this specific agrochemical synthetic route.

Agrochemical Synthesis Fungicide Acaricide

Regulatory Classification: REACH Intermediate Use Only

Under the European REACH regulation, o-(1-methylheptyl)phenol (EC 242-459-1) is registered with the specific use descriptor 'Intermediate' and carries the restriction 'Intermediate use only' [1]. This legal classification is a critical procurement differentiator. It explicitly restricts the compound's use to the synthesis of other substances in a closed system, distinguishing it from other octylphenol isomers like 4-tert-octylphenol, which has broader commercial and consumer product applications (e.g., in detergents) and a correspondingly different regulatory profile [2]. Procuring this compound carries specific compliance obligations not applicable to other octylphenols.

REACH Regulatory Procurement

Validated Application Scenarios for o-(1-Methylheptyl)phenol (CAS 18626-98-7) Based on Evidence


Synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap Analog)

The primary documented industrial use of o-(1-methylheptyl)phenol is as a key intermediate in the synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol . This dinitrophenol derivative is structurally related to Dinocap, an established acaricide and fungicide . This application is supported by its REACH classification as an 'Intermediate' [1] and references in chemical literature . Procurement for this purpose is the most evidence-supported scenario.

Substrate for Regiospecific Catalytic Alkylation Studies

As demonstrated in mechanistic studies, ortho-substituted phenols like o-(1-methylheptyl)phenol are essential substrates for investigating rhenium-catalyzed regioselective alkylation reactions . The specific ortho-branched structure is required to achieve and study the observed regioselectivity and kinetics, which differ from those of para-substituted analogs . This makes it a valuable compound for academic and industrial research focused on C-H activation and catalytic methodology development.

Physicochemical Property Studies of Branched Alkylphenols

The distinct physicochemical profile of o-(1-Methylheptyl)phenol, particularly its LogP of 4.46 , makes it a suitable candidate for studies investigating the structure-property relationships of branched versus linear alkylphenols. Its properties can be compared to those of n-octylphenol (LogP 5.60) [2] and 4-tert-octylphenol (LogP 5.00) [3] to model partitioning behavior in environmental fate studies or in the design of novel surfactants and emulsifiers where controlled lipophilicity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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